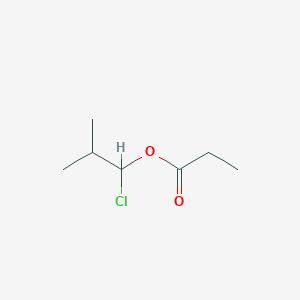

1-Chloro-2-methylpropyl propionate

Vue d'ensemble

Description

1-Chloro-2-methylpropyl propionate is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical reactions. While the provided papers do not directly address 1-Chloro-2-methylpropyl propionate, they do provide insights into related compounds and reactions that can help us understand the properties and behaviors of this compound.

Synthesis Analysis

The synthesis of compounds related to 1-Chloro-2-methylpropyl propionate has been explored in several studies. For instance, the synthesis of 1-chloro-2-methyl-propane from isobutanol and sulphurous oxychloride catalyzed by pyridine has been reported, with a yield of over 65% under optimal conditions . This process could potentially be adapted for the synthesis of 1-Chloro-2-methylpropyl propionate by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of 1-chloro-2-methylpropane, a compound similar to 1-Chloro-2-methylpropyl propionate, has been determined by a combined analysis of electron diffraction and microwave spectroscopic data . The study found that the symmetric P H conformer is the most stable form, providing insights into the conformational preferences of such molecules. This information could be relevant when considering the molecular structure of 1-Chloro-2-methylpropyl propionate.

Chemical Reactions Analysis

The reactivity of 2-chloro-2-methylpropane in various solvents has been studied using molecular dynamics simulations . The SN1 ionization reaction was found to proceed differently in ionic liquids compared to water and acetonitrile. This suggests that the solvent environment can significantly influence the reactivity of chloroalkanes, which may also apply to 1-Chloro-2-methylpropyl propionate.

Physical and Chemical Properties Analysis

The infrared absorption spectra of radicals produced from the addition reactions of chlorine with isobutene have been characterized, providing information on the vibrational wavenumbers and IR intensities of these species . This data can be useful in understanding the physical properties of 1-Chloro-2-methylpropyl propionate, as it may exhibit similar absorption characteristics.

Applications De Recherche Scientifique

Synthesis and Catalysis

1-Chloro-2-methylpropyl propionate is involved in the synthesis of various compounds. For instance, it plays a role in the solid-liquid phase transfer catalyzed synthesis of Mecoprop ester. A study by Yadav and Deshmukh (2017) developed a simple synthetic method for Mecoprop methyl ester using solid-liquid phase transfer catalysis with K2CO3 as a mild base and toluene as solvent, achieving a 95% conversion with 100% selectivity for Mecoprop ester at 100°C (Yadav & Deshmukh, 2017).

Herbicidal Activity

1-Chloro-2-methylpropyl propionate derivatives have been studied for their herbicidal activities. Schmidt et al. (1976) prepared d (+) and 1(-) Methyl-2-chloro-3-(4-chlorophenyl)-propionate (chlorfenprop-methyl) and studied its herbicidal activities on certain plants, finding significant differences in activity between enantiomers (Schmidt et al., 1976).

Analytical Chemistry

In analytical chemistry, methods have been developed for the quantitative determination of derivatives of 1-Chloro-2-methylpropyl propionate. Výboh et al. (1972) described a method for the determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid in technical products and formulations by gas chromatography (Výboh et al., 1972).

Environmental Science

1-Chloro-2-methylpropyl propionate derivatives have been investigated in environmental science contexts. Buser and Müller (1998) reported on the occurrence and transformation of chiral and achiral phenoxyalkanoic acid herbicides, including derivatives of 1-Chloro-2-methylpropyl propionate, in Swiss lakes and rivers (Buser & Müller, 1998).

Safety and Hazards

The compound is classified as a flammable liquid (Category 2) and has a signal word of "Warning" . It can cause burns of eyes, skin, and mucous membranes . Containers of the compound may explode when heated, and its vapors may form explosive mixtures with air . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using only non-sparking tools .

Propriétés

IUPAC Name |

(1-chloro-2-methylpropyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-6(9)10-7(8)5(2)3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIXSAYOLYBZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506031 | |

| Record name | 1-Chloro-2-methylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-methylpropyl propionate | |

CAS RN |

58304-65-7 | |

| Record name | 1-Chloro-2-methylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

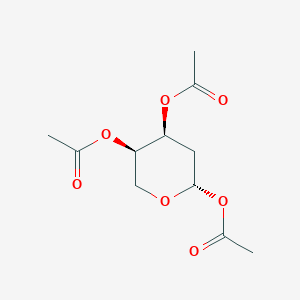

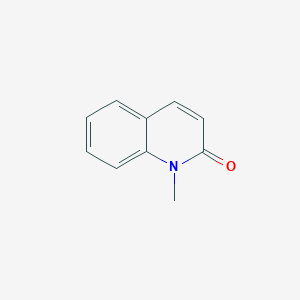

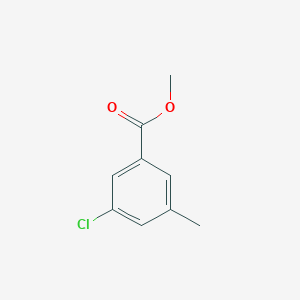

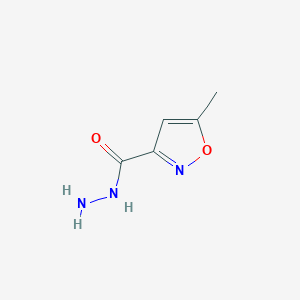

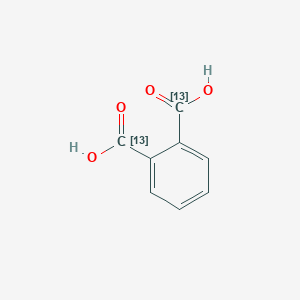

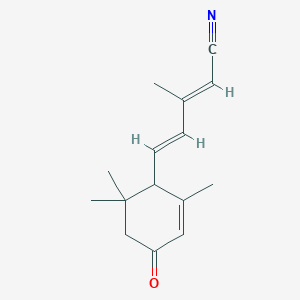

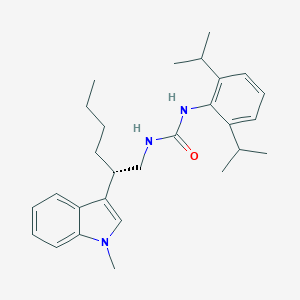

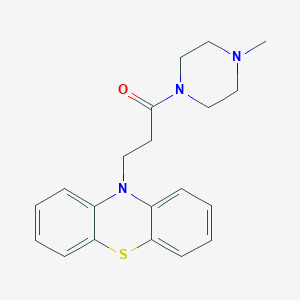

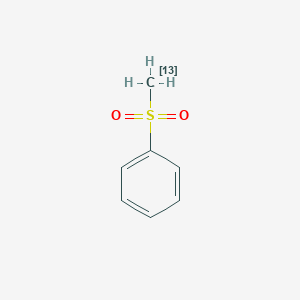

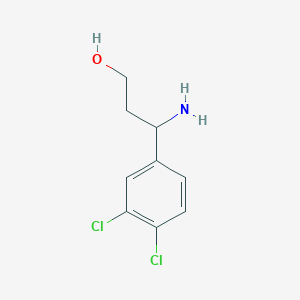

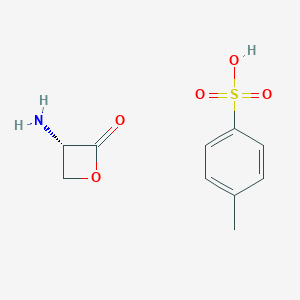

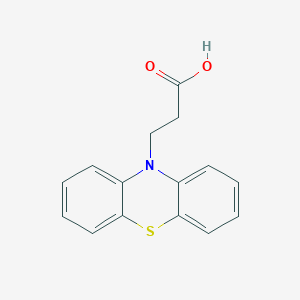

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.